molecular formula C21H16N2O B15191887 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine CAS No. 85008-74-8

3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine

Cat. No.: B15191887
CAS No.: 85008-74-8
M. Wt: 312.4 g/mol
InChI Key: SJUGKSOCPVFVFQ-UHFFFAOYSA-N
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Description

3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is a heterocyclic compound that belongs to the class of seven-membered ring systems containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time and increases the yield .

Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives. This method involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the isoxazole ring.

    Dibenzo[b,f][1,4]thiazepine: Similar to the oxazepine derivative but contains a sulfur atom instead of oxygen.

    Benzodiazepines: These compounds have a similar seven-membered ring system but with different heteroatoms and substitution patterns.

Uniqueness

3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is unique due to the presence of both nitrogen and oxygen atoms in its ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

85008-74-8

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene

InChI

InChI=1S/C21H16N2O/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)21(19)24-23-20/h1-13,19,21-22H

InChI Key

SJUGKSOCPVFVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C4=CC=CC=C4NC5=CC=CC=C35

Origin of Product

United States

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